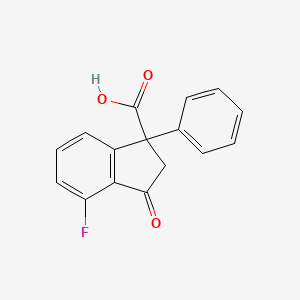![molecular formula C14H16N2O2 B2985724 N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide CAS No. 2411243-47-3](/img/structure/B2985724.png)
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that has gained attention in recent years due to its potential use in scientific research. This compound was first synthesized in 1995 by John W. Huffman and his team at Clemson University. Since then, it has been studied for its potential therapeutic effects and has been used in various scientific studies.
Mechanism of Action
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, and appetite. It binds to cannabinoid receptors in the brain and other parts of the body, activating them and producing its effects. This mechanism of action is similar to that of THC, the active compound in cannabis.
Biochemical and Physiological Effects:
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, increase appetite, and produce feelings of relaxation and euphoria. Additionally, it has been shown to have anti-convulsant effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over its chemical structure and purity. Additionally, it is relatively easy to synthesize and is readily available from chemical suppliers. However, there are also limitations to its use. N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide is a potent compound and must be handled with care. Additionally, its effects on the body are not fully understood, and further research is needed to fully elucidate its mechanism of action and potential therapeutic uses.
Future Directions
There are several future directions for research on N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more potent and selective synthetic cannabinoids for use in scientific research.
Synthesis Methods
The synthesis of N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide involves the reaction of 4-cyanophenylmagnesium bromide with 2-bromoethyl methyl ketone, followed by the reaction of the resulting product with methyl acrylate. The final product is then purified through recrystallization. This synthesis method has been well-documented in scientific literature and has been used by many researchers.
Scientific Research Applications
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide has been studied for its potential therapeutic effects in various scientific studies. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
N-[2-[(4-cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14(17)16(2)8-9-18-11-13-6-4-12(10-15)5-7-13/h3-7H,1,8-9,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMAMNNQWCGCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCC1=CC=C(C=C1)C#N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


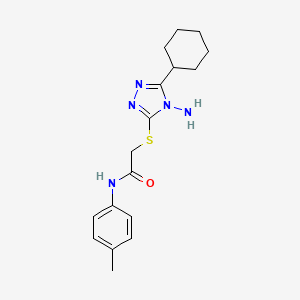
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)
![4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2985645.png)
![2-[[1-(3-Chlorophenyl)cyclopropyl]amino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2985646.png)

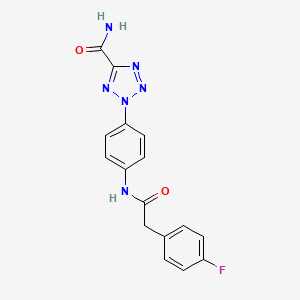
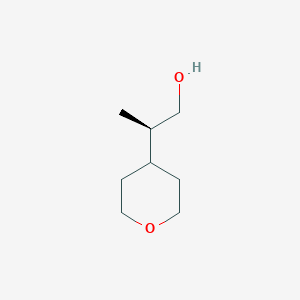
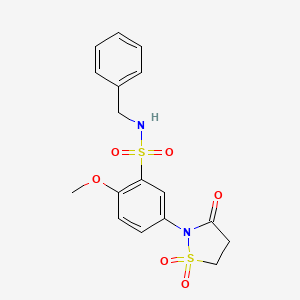
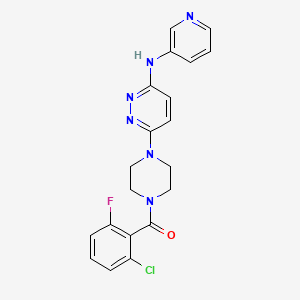
![Tert-butyl (3aR,7aS)-5-(5-bromopyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2985656.png)


